molecular formula C13H14N4 B1619832 2,4-Diamino-5-methylazobenzene CAS No. 5042-54-6

2,4-Diamino-5-methylazobenzene

Cat. No. B1619832
CAS RN: 5042-54-6
M. Wt: 226.28 g/mol
InChI Key: JSWCBDPQYMLZPU-UHFFFAOYSA-N
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Description

2,4-Diamino-5-methylazobenzene (DMAB) is an organic compound consisting of two nitrogen atoms, four carbon atoms, and five hydrogen atoms. It is a substituted azo dye and a member of the azo dye family. It is a highly versatile compound with a wide range of applications in scientific research and industrial applications.

Scientific Research Applications

2,4-Diamino-5-methylazobenzene is widely used in scientific research for a variety of purposes. It is used as a fluorescent probe for the detection of metal ions, as a marker for the detection of DNA, and as a reagent for the synthesis of other azo dyes. It is also used in the study of the structure and reactivity of organic molecules, as well as in the synthesis of organic compounds.

Mechanism Of Action

The mechanism of action of 2,4-Diamino-5-methylazobenzene is based on its ability to form strong hydrogen bonds with metal ions. The hydrogen bonds form between the nitrogen atoms of the azo dye and the metal ions, resulting in the formation of a coordination complex. The coordination complex is stable and highly fluorescent, allowing for the detection of the metal ions.

Biochemical And Physiological Effects

2,4-Diamino-5-methylazobenzene is not known to have any significant biochemical or physiological effects. It is non-toxic and does not have any adverse effects on the body.

Advantages And Limitations For Lab Experiments

2,4-Diamino-5-methylazobenzene has several advantages for use in laboratory experiments. It is highly fluorescent, making it easy to detect and quantify. It is also relatively inexpensive, making it a cost-effective reagent. The main limitation of 2,4-Diamino-5-methylazobenzene is that it is sensitive to light and air, making it unsuitable for long-term storage.

Future Directions

Future research on 2,4-Diamino-5-methylazobenzene could focus on its potential applications in drug delivery systems, as a fluorescent probe for the detection of metals in biological systems, and as a reagent for the synthesis of other azo dyes. Additionally, research could be conducted on the development of methods for the synthesis of 2,4-Diamino-5-methylazobenzene in higher yields and with fewer byproducts. Other potential areas of research include the development of methods for the purification and characterization of 2,4-Diamino-5-methylazobenzene, and the study of its mechanism of action.

properties

IUPAC Name

4-methyl-6-phenyldiazenylbenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4/c1-9-7-13(12(15)8-11(9)14)17-16-10-5-3-2-4-6-10/h2-8H,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWCBDPQYMLZPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)N)N=NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4052136
Record name C.I.Solvent Orange 4
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diamino-5-methylazobenzene

CAS RN

5042-54-6
Record name 4-Methyl-6-(2-phenyldiazenyl)-1,3-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5042-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzenediamine, 4-methyl-6-(2-phenyldiazenyl)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenediamine, 4-methyl-6-(2-phenyldiazenyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I.Solvent Orange 4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4052136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(phenylazo)toluene-2,4-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.397
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
P Sandhu, JK Chipman - Toxicology letters, 1991 - Elsevier
Rat liver postmitochondrial supernatant (S9) converted the azo dyes chrysoidine Y and R to products that were mutagenic towards Salmonella typhimuriumstrain TA 100. No such …
YI Amosov, MP Terpugova, IL Kotlyarevskii - Bulletin of the Academy of …, 1988 - Springer
Conclusions Oxidation of 2,4-diaminoazobenzene and its 5-methyl- and 5-butoxyderivatives with oxygen in the system copper(I) chloride-pyridine gives, in addition to polymers, …
A Mariyam, J Mittal, F Sakina, RT Baker… - Desalination and Water …, 2021 - deswater.com
The paper reports the removal of Chrysoidine R, a toxic mono-azo dye from its aqueous solution by employing metal-and halide-free variant of ordered mesoporous carbon as …
Number of citations: 25 www.deswater.com
H Minatoya, JO Hoppe - Journal of the American …, 1951 - Wiley Online Library
The effects of therargidone, a hercurial diuretic containing 88 mg. of sodium N‐ (3‐hydroxymercuri‐2‐methoxypropyl)‐2‐pyridone‐5‐carboxylate (equivalentto 39 mg. of mercury) and …
IM Kolthoff - Analytical Chemistry, 1950 - ACS Publications
SINCE the publication of the pioneer work of Sorensen (1909) and Clark and Lubs (1917) no striking new developments have been made in the field of acid-base indicators. As long as …
Number of citations: 29 0-pubs-acs-org.brum.beds.ac.uk

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